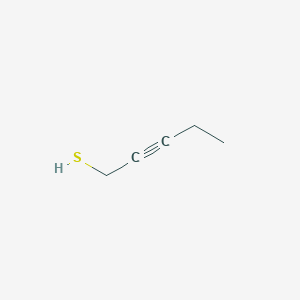

Pent-2-yne-1-thiol

Description

Properties

Molecular Formula |

C5H8S |

|---|---|

Molecular Weight |

100.18 g/mol |

IUPAC Name |

pent-2-yne-1-thiol |

InChI |

InChI=1S/C5H8S/c1-2-3-4-5-6/h6H,2,5H2,1H3 |

InChI Key |

BRUGETOCVJAAKB-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCS |

Origin of Product |

United States |

Preparation Methods

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Conversion efficiency | 90% (monitored via FTIR) | |

| Selectivity | >95% for anti-Markovnikov adduct |

Nucleophilic Substitution of Propargyl Derivatives

This method replaces a leaving group (e.g., halide) in a propargyl compound with a thiolate nucleophile:

- Procedure : Propargyl chloride (HC≡C–CH₂Cl) reacts with sodium hydrosulfide (NaSH) in anhydrous dimethylformamide (DMF). The reaction is stirred at 0°C for 2 hours, followed by quenching with ice-water.

- Purification : The crude product is extracted with dichloromethane, dried over MgSO₄, and purified via flash chromatography (silica gel, petroleum ether/ethyl acetate = 4:1).

- Yield : 65–75%.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction temperature | 0°C → room temperature | |

| Purity (NMR) | >98% (¹H NMR) |

Photoredox-Catalyzed Markovnikov Addition

Visible-light-mediated catalysis enables regioselective synthesis of Markovnikov adducts:

- Procedure : A mixture of 1-pentyne (HC≡C–CH₂–CH₂–CH₃) and thioacetic acid (CH₃COSH) reacts in the presence of Eosin Y (0.1 mol%) and pyridine under green LED light (533 nm).

- Conditions :

- Solvent: Dimethylformamide (DMF).

- Reaction time: 6 hours.

- Yield : Up to 92% after column chromatography.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst loading | 0.1 mol% Eosin Y | |

| Selectivity | 85% Markovnikov product |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Radical-mediated | Fast, solvent-free options | Requires UV light | 70–85% |

| Nucleophilic substitution | High purity | Sensitive to moisture | 65–75% |

| Photoredox catalysis | Regioselective | Longer reaction time | 85–92% |

Industrial-Scale Synthesis

For bulk production, continuous-flow reactors are employed to optimize radical-mediated thiol-yne reactions:

- Conditions :

- Scale-up yield : ~80% with >99% conversion.

Chemical Reactions Analysis

Types of Reactions

Pent-2-yne-1-thiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triple bond can be reduced to form alkenes or alkanes.

Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Bases such as sodium hydroxide (NaOH) are used to deprotonate the thiol group, making it more nucleophilic.

Major Products

Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

Reduction: Alkenes (R-CH=CH-R) or alkanes (R-CH2-CH2-R).

Substitution: Thiol-substituted alkynes or alkenes.

Scientific Research Applications

Pent-2-yne-1-thiol has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex molecular architectures through thiol-yne click chemistry.

Biology: Employed in the modification of biomolecules and the development of biocompatible materials.

Medicine: Utilized in drug delivery systems and the synthesis of bioactive compounds.

Industry: Applied in the production of polymers, hydrogels, and surface coatings.

Mechanism of Action

The mechanism of action of Pent-2-yne-1-thiol primarily involves the radical-mediated addition of the thiol group to the alkyne. This reaction generates a carbon-centered radical, which then reacts with another thiol group in a chain transfer reaction, forming the thiol-yne step growth addition product . This mechanism is highly efficient and specific, making it ideal for various applications in materials science and bioengineering .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Pentanethiol

- Structure : Linear chain (CH₃CH₂CH₂CH₂CH₂SH) without an alkyne group.

- Molecular Weight : 104.21 g/mol (C₅H₁₂S) .

- Reactivity : Lacks alkyne-driven reactivity; primarily undergoes thiol-ene coupling, oxidation to disulfides, or nucleophilic substitution.

- Applications : Used as a chemical intermediate, corrosion inhibitor, or in organic synthesis.

- Safety : Volatile, flammable, and irritant; requires similar precautions to Pent-2-yne-1-thiol .

Pent-1-yne-1-thiol

- Structure : Terminal alkyne at the first carbon (HC≡CCH₂CH₂CH₂SH).

- Reactivity : Enhanced alkyne reactivity due to proximity to the thiol group, enabling regioselective click reactions.

Propargylthiol (Prop-2-yne-1-thiol)

- Structure : Shorter chain (HC≡CCH₂SH).

- Applications: Common in gold nanoparticle functionalization due to strong Au-S bonds and alkyne ligation .

- Volatility : Higher volatility than this compound due to lower molecular weight (88.15 g/mol).

Physicochemical Properties Comparison

Click Chemistry

This compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole linkages for bioconjugation .

Oxidation Sensitivity

Both compounds oxidize to disulfides, but this compound’s alkyne may stabilize intermediates, altering reaction pathways compared to 1-pentanethiol.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Pent-2-yne-1-thiol, and how can reaction conditions be systematically evaluated?

- Methodological Answer : Synthesis optimization involves comparing one-step vs. multi-step pathways using databases like REAXYS for yield and purity data. For example, highlights the utility of one-step synthesis strategies with precursor scoring heuristics. Reaction parameters (e.g., temperature, catalyst loading) should be tested via fractional factorial designs to isolate critical variables. Thermochemical data from PubChem ( ) can inform solvent selection and energy requirements.

Q. How can structural and spectroscopic ambiguities in this compound be resolved?

- Methodological Answer : Combine NMR, IR, and mass spectrometry to resolve structural uncertainties. provides SMILES and InChI keys for cross-verification. Discrepancies in alkyne vs. thiol peak assignments (e.g., IR absorption near 2100 cm⁻¹ for C≡C) should be addressed using computational tools like Gaussian for vibrational frequency modeling. Reference spectral libraries in PubChem () to validate experimental data.

Q. What are the thermodynamic stability profiles of this compound under varying storage conditions?

- Methodological Answer : Use differential scanning calorimetry (DSC) to assess decomposition thresholds. Thermochemistry data from NIST ( ) can benchmark phase-change enthalpies. Stability studies should include accelerated aging tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring for degradation byproducts.

Advanced Research Questions

Q. How do electronic and steric effects influence the thiol-alkyne "click" reactivity of this compound in polymer grafting?

- Methodological Answer : Employ density functional theory (DFT) to model frontier molecular orbitals and predict regioselectivity. Experimental validation via Michaelis-Arbuzov reactions ( ) can test steric hindrance from the pentyl chain. Kinetic studies under inert atmospheres (e.g., glovebox setups) are critical to isolate electronic effects.

Q. What statistical approaches are recommended to resolve contradictions in toxicity studies of this compound derivatives?

- Methodological Answer : Apply meta-analysis to harmonize data from heterogeneous studies ( ). For in vitro vs. in vivo discrepancies, use Bayesian hierarchical models to weight evidence by study quality. Toxicity endpoints (e.g., LD50 variability) should be analyzed via ANOVA with post hoc Tukey tests ( ).

Q. How can reaction mechanisms involving this compound be validated using isotopic labeling and kinetic isotope effects (KIEs)?

- Methodological Answer : Synthesize deuterated analogs at the thiol (-SD) or alkyne (C≡CD) positions. Measure KIEs using GC-MS to distinguish radical vs. ionic pathways (). For example, a primary KIE > 2.0 suggests hydrogen abstraction as the rate-determining step.

Q. What computational workflows are suitable for predicting the metabolic fate of this compound in biological systems?

- Methodological Answer : Combine molecular docking (AutoDock Vina) with enzyme kinetics (CYPs from BKMS_METABOLIC, ) to identify oxidation sites. Validate predictions using hepatocyte assays ( ) and LC-MS/MS for metabolite profiling.

Data Presentation and Validation

Q. How should researchers structure datasets on this compound to meet FAIR (Findable, Accessible, Interoperable, Reusable) principles?

- Methodological Answer : Deposit raw spectra and crystallography data in repositories like ChemSpider. Use ISA-Tab format for metadata ( ). Cross-reference PubChem CID () and IUPAC names ( ) to enhance interoperability.

Q. What criteria define "statistical significance" in structure-activity relationship (SAR) studies of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.